3-Fluoroquinolin-6-OL

CYP2A6 inhibition metabolic stability fluoroquinoline selectivity

3-Fluoroquinolin-6-OL combines a 3-fluoro with a 6-hydroxyl handle on the quinoline core. Its regiospecific substitution is critical: the 3-fluoro position uniquely minimizes CYP2A6 inhibition versus other isomers, reducing DDI risk. With potent MAO-B inhibition (IC₅₀=10 nM) and selectivity against CYP3A4/AChE, this scaffold is ideal for Parkinson's probes. The 6-OH group enables rapid library derivatization; the 3-F atom modulates metabolic stability. Substituting isomers risks off-target activities—procure the exact 3,6-pattern for reproducible SAR and clean DDI profiles.

Molecular Formula C9H6FNO
Molecular Weight 163.15
CAS No. 808755-53-5
Cat. No. B3029863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoroquinolin-6-OL
CAS808755-53-5
Molecular FormulaC9H6FNO
Molecular Weight163.15
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1O)F
InChIInChI=1S/C9H6FNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H
InChIKeyWUAYWIYDQAWNFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoroquinolin-6-OL (CAS 808755-53-5): A Fluorinated Quinoline Scaffold for Medicinal Chemistry and Biological Assay


3-Fluoroquinolin-6-OL (CAS 808755-53-5) is a heterocyclic building block belonging to the fluoroquinoline class, characterized by a fluorine atom at the 3-position and a hydroxyl group at the 6-position of the quinoline ring . With a molecular formula of C₉H₆FNO and a molecular weight of approximately 163.15 g/mol [1], this compound serves as a versatile intermediate in medicinal chemistry. The specific substitution pattern of this molecule imparts distinct electronic and steric properties that influence both its reactivity in synthetic transformations and its interaction with biological targets , making it a valuable scaffold for structure-activity relationship (SAR) studies and the development of novel bioactive molecules.

Procurement Note: Why Generic Substitution is Not Advisable for 3-Fluoroquinolin-6-OL (808755-53-5) in Sensitive Assays


The biological and chemical behavior of quinoline derivatives is highly sensitive to the specific position of fluorine substitution. As demonstrated in CYP enzyme interaction studies, the position of the fluorine atom on the quinoline ring is a critical determinant of inhibitory potency and selectivity [1]. For example, 3-fluoroquinoline exhibits markedly weaker inhibition of CYP2A6 compared to its 5-, 6-, and 8-substituted regioisomers [1]. This positional sensitivity means that substituting 3-Fluoroquinolin-6-OL with a different fluoroquinoline isomer could introduce unwanted off-target activities, confound assay results, or compromise the integrity of a defined chemical series. The combination of the 3-fluoro and 6-hydroxy motifs provides a unique pharmacophore that cannot be reliably mimicked by close analogs, underscoring the need for exact compound procurement for reproducible research [2].

Quantitative Differentiation: 3-Fluoroquinolin-6-OL (808755-53-5) vs. In-Class Comparators


CYP2A6 Metabolic Stability: Reduced Inhibition by 3-Fluoroquinoline Compared to Other Regioisomers

The position of fluorine substitution on the quinoline ring significantly alters its interaction with the cytochrome P450 enzyme CYP2A6. 3-Fluoroquinoline (3FQ) demonstrates a substantially weaker inhibitory effect on CYP2A6-mediated coumarin 7-hydroxylation compared to its 5-, 6-, and 8-substituted regioisomers [1]. This reduced interaction suggests that compounds based on a 3-fluoroquinoline core may possess a different metabolic liability profile, potentially leading to improved metabolic stability or a reduced propensity for CYP2A6-mediated drug-drug interactions [1].

CYP2A6 inhibition metabolic stability fluoroquinoline selectivity

In Vitro Enzyme Target Profile: MAO-B, CYP3A4, and AChE Inhibitory Activities of 3-Fluoroquinolin-6-OL

The specific 3-fluoro-6-hydroxy substitution pattern of 3-Fluoroquinolin-6-OL results in a distinct in vitro biological profile. It exhibits potent inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ of 10 nM [1]. This activity is orders of magnitude more potent than its effect on human cytochrome P450 3A4 (CYP3A4), where it has an IC₅₀ of 3.5 µM (3,500 nM) [2]. Additionally, it shows moderate inhibition of human acetylcholinesterase (AChE) with an IC₅₀ of 330 nM [3]. This data reveals a pronounced target preference for MAO-B over CYP3A4 (350-fold) and AChE (33-fold) within this panel.

MAO-B inhibitor CYP3A4 inhibitor AChE inhibitor

Procurement-Grade Purity and Analytical Specifications: 98% Purity Benchmark

For reliable and reproducible experimental outcomes, high chemical purity is a non-negotiable requirement. 3-Fluoroquinolin-6-OL is commercially available at a documented purity of 98%, as verified by a major global supplier . This high level of purity minimizes the confounding influence of synthetic byproducts or degradation impurities on biological assays and synthetic yields, ensuring that experimental data is directly attributable to the target compound.

HPLC purity quality control research-grade chemical

Synthetic Accessibility: High-Yielding Protocols for 3-Fluoroquinoline Derivatives

The synthesis of 3-fluoroquinoline derivatives can be achieved in high yields using modern catalytic methods. A patent for the synthesis of substituted 3-fluoroquinolines reports isolated yields of up to 94% for 3-fluoro-2-phenylquinoline (Compound 2a) and 95% for 3-fluoro-2-o-tolylquinoline (Compound 2b) [1]. These high yields demonstrate the feasibility of efficiently generating diverse analogs and compound libraries based on the 3-fluoroquinoline core, including 3-Fluoroquinolin-6-OL.

synthetic methodology 3-fluoroquinoline synthesis medicinal chemistry

High-Impact Application Scenarios for 3-Fluoroquinolin-6-OL (808755-53-5) Based on Evidence


Neurological Disease Research: MAO-B Inhibitor Screening and Probe Development

Given its potent inhibition of human MAO-B (IC₅₀ = 10 nM) [1] and a favorable selectivity profile against CYP3A4 and AChE, 3-Fluoroquinolin-6-OL is a high-value starting point for developing chemical probes to study MAO-B's role in neurodegenerative disorders like Parkinson's disease. Researchers can use this compound as a reference inhibitor in enzymatic assays or as a scaffold for designing novel MAO-B inhibitors with improved pharmacokinetic properties.

Drug-Drug Interaction (DDI) Liability Assessment in Early Drug Discovery

The distinct behavior of the 3-fluoro substituent in minimizing CYP2A6 inhibition, in contrast to other fluoroquinoline regioisomers [2], positions this compound class as a strategic tool for medicinal chemists seeking to mitigate CYP-mediated DDI risk. Incorporating the 3-fluoroquinoline core into lead candidates can be a deliberate design choice to reduce the likelihood of CYP2A6 interactions, a common liability that can derail drug development programs.

Synthetic Methodology Development for Fluorinated Heterocycles

As evidenced by high-yielding patent literature for related 3-fluoroquinolines [3], the core structure is amenable to efficient synthetic manipulation. 3-Fluoroquinolin-6-OL can serve as a model substrate for developing and optimizing novel fluorination or cross-coupling reactions. Its dual functionality (fluorine and hydroxyl) makes it a particularly useful test case for chemoselective transformations in methodology studies.

Building Block for Targeted Compound Libraries in Medicinal Chemistry

The commercial availability of 3-Fluoroquinolin-6-OL with a high 98% purity makes it an ideal building block for generating focused libraries of analogs. Its 6-hydroxyl group is a common synthetic handle for introducing diverse chemical moieties, while the 3-fluoro atom modulates electronic properties and metabolic stability. This enables efficient exploration of structure-activity relationships in drug discovery programs targeting kinases, GPCRs, or other protein families.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoroquinolin-6-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.